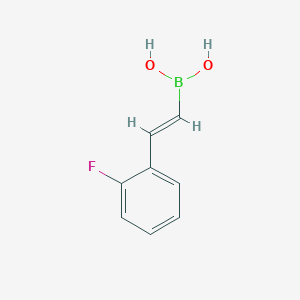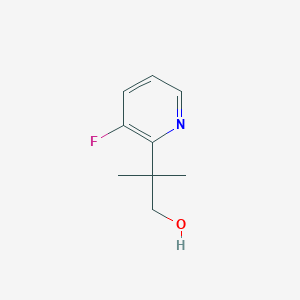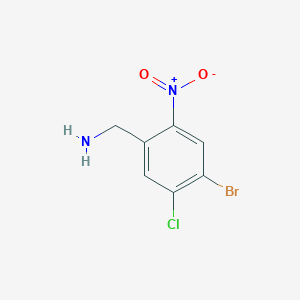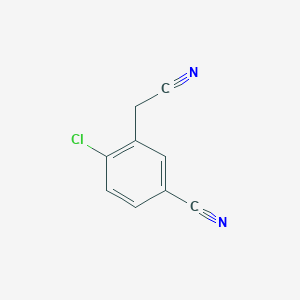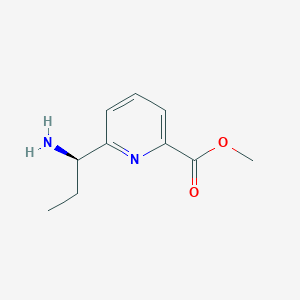
(R)-Methyl 6-(1-aminopropyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 6-(1-aminopropyl)picolinate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate moiety and an aminopropyl group. The presence of the chiral center in the molecule makes it an interesting subject for studies related to stereochemistry and its effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(1-aminopropyl)picolinate typically involves the reaction of 6-bromopicolinic acid with ®-1-aminopropanol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The overall yield of the reaction is generally high, and the purity of the product can be confirmed using NMR and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminopropyl)picolinate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for purification and analysis further enhances the feasibility of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 6-(1-aminopropyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The picolinate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted picolinates. These products can be further analyzed using techniques like NMR, IR, and mass spectrometry to confirm their structures.
Wissenschaftliche Forschungsanwendungen
®-Methyl 6-(1-aminopropyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of ®-Methyl 6-(1-aminopropyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds with active sites, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-(1-Aminopropyl)benzonitrile hydrochloride
- 1-Aminopropyl-3-methylimidazolium chloride
Uniqueness
®-Methyl 6-(1-aminopropyl)picolinate is unique due to its specific combination of a chiral aminopropyl group and a picolinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 6-[(1R)-1-aminopropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(11)8-5-4-6-9(12-8)10(13)14-2/h4-7H,3,11H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
OFKBRVJGBRJPCG-SSDOTTSWSA-N |
Isomerische SMILES |
CC[C@H](C1=NC(=CC=C1)C(=O)OC)N |
Kanonische SMILES |
CCC(C1=NC(=CC=C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
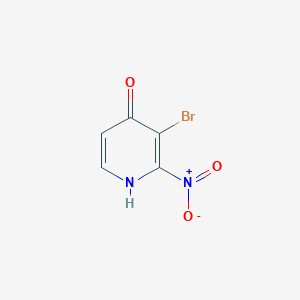
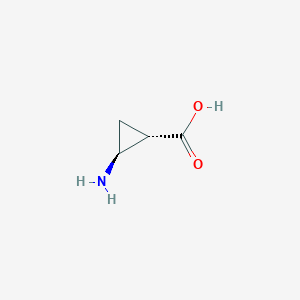
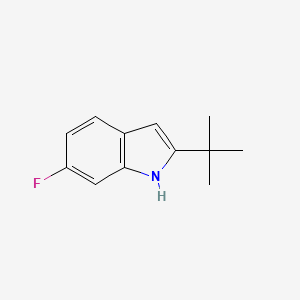
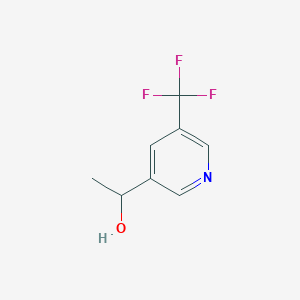

![5-Iodo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B12965638.png)
